molecular formula C11H6ClIO2 B14774482 3-Chloro-8-iodonaphthalene-1-carboxylic acid

3-Chloro-8-iodonaphthalene-1-carboxylic acid

Cat. No.: B14774482
M. Wt: 332.52 g/mol
InChI Key: KZFCYSMZFRGAOB-UHFFFAOYSA-N
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Description

3-Chloro-8-iodonaphthalene-1-carboxylic acid is an organic compound that belongs to the class of naphthalene derivatives It is characterized by the presence of chlorine and iodine atoms attached to the naphthalene ring, along with a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-8-iodonaphthalene-1-carboxylic acid typically involves multi-step reactions starting from commercially available naphthalene derivatives. One common method includes the halogenation of naphthalene followed by carboxylation.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, the purification of the compound is crucial and can be achieved through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-8-iodonaphthalene-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Copper(I) cyanide, palladium catalysts, and bases like potassium carbonate.

    Oxidation: Potassium permanganate or chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride.

Major Products:

Mechanism of Action

The mechanism by which 3-Chloro-8-iodonaphthalene-1-carboxylic acid exerts its effects depends on its interaction with molecular targets. The presence of halogen atoms can enhance its binding affinity to certain enzymes or receptors, influencing biological pathways. For example, the compound may inhibit specific enzymes by forming stable complexes, thereby modulating metabolic processes .

Comparison with Similar Compounds

  • 8-Chloronaphthalene-1-carboxylic acid
  • 8-Iodonaphthalene-1-carboxylic acid
  • 3-Bromo-8-iodonaphthalene-1-carboxylic acid

Uniqueness: 3-Chloro-8-iodonaphthalene-1-carboxylic acid is unique due to the simultaneous presence of chlorine and iodine atoms, which can impart distinct reactivity and binding properties compared to its analogs. This dual halogenation can enhance its utility in cross-coupling reactions and as a versatile intermediate in organic synthesis .

Properties

Molecular Formula

C11H6ClIO2

Molecular Weight

332.52 g/mol

IUPAC Name

3-chloro-8-iodonaphthalene-1-carboxylic acid

InChI

InChI=1S/C11H6ClIO2/c12-7-4-6-2-1-3-9(13)10(6)8(5-7)11(14)15/h1-5H,(H,14,15)

InChI Key

KZFCYSMZFRGAOB-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CC(=CC(=C2C(=C1)I)C(=O)O)Cl

Origin of Product

United States

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